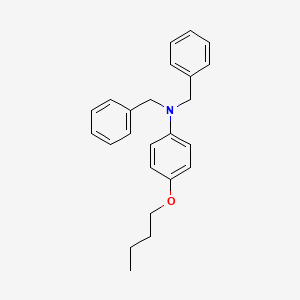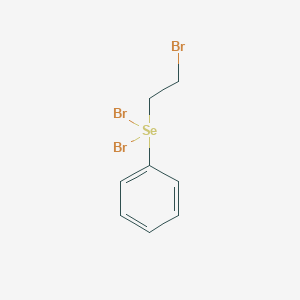
Selenium, dibromo(2-bromoethyl)phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selenium, dibromo(2-bromoethyl)phenyl- is an organoselenium compound with the molecular formula C8H9Br3Se This compound is characterized by the presence of selenium and bromine atoms attached to a phenyl ring and a bromoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Selenium, dibromo(2-bromoethyl)phenyl- typically involves the reaction of phenylselenium bromide with 2-bromoethyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of Selenium, dibromo(2-bromoethyl)phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps such as recrystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: Selenium, dibromo(2-bromoethyl)phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The selenium atom can undergo oxidation to form selenoxides or reduction to form selenides.
Addition Reactions: The compound can participate in addition reactions with alkenes or alkynes, forming new carbon-selenium bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Formation of new organoselenium compounds with different functional groups.
Oxidation Reactions: Formation of selenoxides or selenones.
Reduction Reactions: Formation of selenides or diselenides.
Aplicaciones Científicas De Investigación
Selenium, dibromo(2-bromoethyl)phenyl- has several scientific research applications:
Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Selenium, dibromo(2-bromoethyl)phenyl- involves its interaction with biological molecules through the formation of selenium-containing intermediates. These intermediates can modulate various biochemical pathways, including redox reactions and enzyme activities. The compound’s ability to undergo oxidation and reduction reactions allows it to participate in cellular processes that involve reactive oxygen species and free radicals.
Comparación Con Compuestos Similares
Phenylselenium bromide: A simpler organoselenium compound with similar reactivity.
Bis(2-bromoethyl) selenide: Another organoselenium compound with two bromoethyl groups.
Phenylselenenyl bromide: A related compound with a phenyl group and a selenenyl bromide moiety.
Uniqueness: Selenium, dibromo(2-bromoethyl)phenyl- is unique due to its specific combination of a phenyl ring, a bromoethyl group, and selenium
Propiedades
Número CAS |
62559-27-7 |
|---|---|
Fórmula molecular |
C8H9Br3Se |
Peso molecular |
423.84 g/mol |
Nombre IUPAC |
[dibromo(2-bromoethyl)-λ4-selanyl]benzene |
InChI |
InChI=1S/C8H9Br3Se/c9-6-7-12(10,11)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clave InChI |
PZZAZSRLINQKAW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Se](CCBr)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


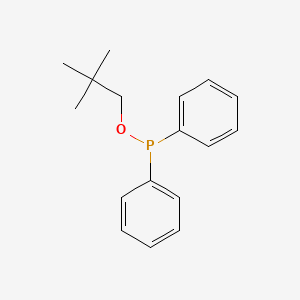
![N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide](/img/structure/B14514905.png)
-](/img/structure/B14514910.png)
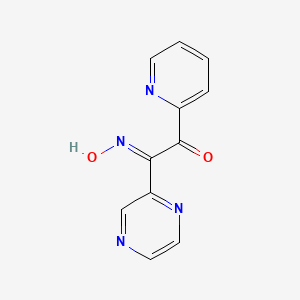

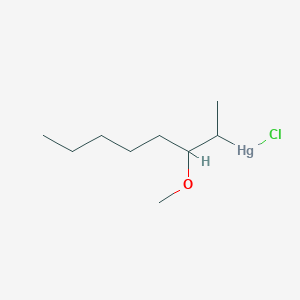
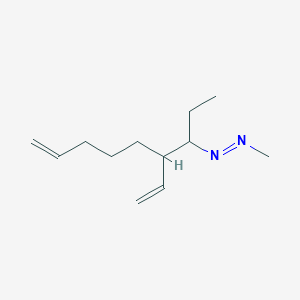

![Urea, N-(1-methylethyl)-N'-[6-(methylthio)hexyl]-](/img/structure/B14514949.png)
![2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]-](/img/structure/B14514950.png)
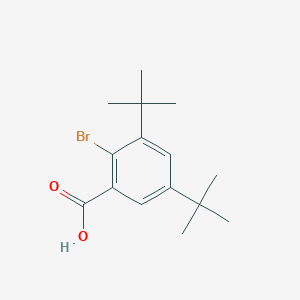
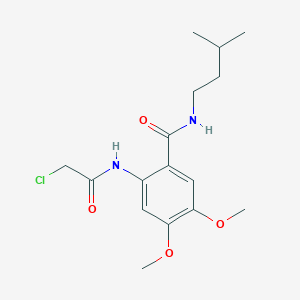
![Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B14514963.png)
